1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine
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Overview
Description
1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two chlorobenzyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with 3-chlorobenzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of chlorobenzyl alcohols or chlorobenzaldehydes.
Reduction: Formation of the corresponding reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act as an antagonist or agonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)piperazine
- 1-(4-Chlorobenzyl)piperazine
- 1-(3,4-Dichlorobenzyl)piperazine
Comparison: 1-(3-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of two different chlorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H20Cl2N2 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2 |
InChI Key |
JLRLGONHCPAGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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